N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide
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Overview
Description
N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a tetrahydroquinoline ring, a morpholine ring, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline ring through a Pictet-Spengler reaction, followed by the introduction of the 2-methylpropanoyl group via acylation. The morpholine ring can be introduced through nucleophilic substitution reactions, and the final step involves the formation of the amide bond through a coupling reaction with ethanediamide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering signal transduction pathways, and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide
- **N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(piperidin-4-yl)cyclobutyl]methyl}ethanediamide
- **N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(pyrrolidin-4-yl)cyclobutyl]methyl}ethanediamide
Uniqueness
The uniqueness of N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4/c1-17(2)23(31)28-10-3-5-18-6-7-19(15-20(18)28)26-22(30)21(29)25-16-24(8-4-9-24)27-11-13-32-14-12-27/h6-7,15,17H,3-5,8-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHRMOIARQUHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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